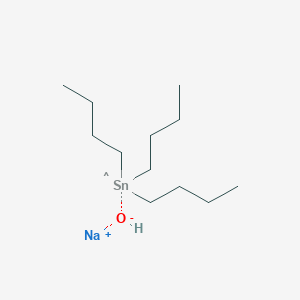

Sodium tributylstannolate

Description

Historical Development of Organotin Reagents and the Emergence of Stannyl (B1234572) Anions

The field of organotin chemistry began in 1849 when Edward Frankland isolated diethyltin (B15495199) diiodide. lupinepublishers.comlupinepublishers.com This was soon followed in 1852 by a report from Löwig on the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, a publication often cited as the true inception of organotin chemistry. lupinepublishers.comlupinepublishers.comeuropub.co.uk By 1935, the body of literature on the subject had grown to include several hundred publications, with significant contributions from researchers such as Krause in Germany, Kraus in the United States, and Kozeshkov in Russia. lupinepublishers.comlupinepublishers.com

A major catalyst for the expansion of organotin chemistry was the discovery of their industrial applications, particularly as stabilizers for polyvinyl chloride (PVC), as well as in agrochemicals and wood preservatives. lupinepublishers.comeuropub.co.uk This resurgence of interest, significantly advanced by the work of van der Kerk and his colleagues in the Netherlands, broadened the commercial uses of these compounds. lupinepublishers.comlupinepublishers.com

The development of new synthetic methods, such as the use of Grignard reagents for creating tin-carbon bonds, further propelled the field. A pivotal moment in the evolution of organotin chemistry was the emergence and understanding of stannyl anions (R₃Sn⁻). These species, including sodium tributylstannolate, have become recognized as highly valuable precursors for a wide array of organotin reagents. titech.ac.jp Traditional methods for generating stannyl anions, such as the reaction of an organotin halide like tributyltin chloride with an alkali metal, paved the way for their use in synthesis. For instance, trimethylstannyl anion is typically prepared by reacting trimethyltin (B158744) chloride with sodium metal in liquid ammonia (B1221849). mdpi.com These foundational techniques established stannyl anions as key reactive intermediates in the organometallic chemist's toolkit.

Fundamental Principles and Significance of Stannyl Anions in Contemporary Organic Synthesis

Stannyl anions, such as this compound, are powerful nucleophiles that play a crucial role in modern organic synthesis. capes.gov.brrsc.org Their significance stems from their ability to form new carbon-tin bonds, which can then be utilized in a variety of subsequent transformations. The reagents are prized as building blocks for more complex molecules. titech.ac.jp One of the most important applications of the organotin compounds derived from stannyl anions is the palladium-catalyzed Stille reaction, a versatile method for carbon-carbon bond formation. titech.ac.jpmdpi.com

The reactivity of a stannyl anion is influenced by several factors, most notably the nature of the associated counter-ion (e.g., lithium, sodium, potassium). rsc.org The ionicity of the metal-tin bond affects the nucleophilicity of the anion; for instance, stannylpotassium (R₃SnK) reagents are reported to have superior reactivity compared to their lithium and sodium counterparts due to the more ionic character of the Sn-K bond. rsc.orgrsc.org This heightened reactivity allows for efficient reactions, such as the stannylative substitution of aryl halides, under transition-metal-free conditions. rsc.orgrsc.org

Stannyl anions readily react with a range of electrophiles. Their utility is demonstrated in reactions such as:

Substitution Reactions: They react with organic halides to form new organostannanes. The reaction with aryl halides can proceed via an Sᵣₙ1 mechanism, particularly under photostimulation, to create aryl-tin bonds that would be difficult to synthesize through other methods. mdpi.comconicet.gov.ar

Addition to Unsaturated Systems: Stannyl anions can add to α,β-unsaturated compounds like ketones and nitriles, as well as to alkynes, to generate functionalized vinylstannanes. rsc.org These vinylstannanes are valuable intermediates for further synthetic manipulations. rsc.org

Generation of Other Reagents: Organotin compounds formed from stannyl anions can be converted into other useful intermediates, such as organoboronic acids, through transmetalation reactions. conicet.gov.ar

Recent research has also explored novel ways to modulate the reactivity of stannyl anions. For example, photoexcitation of a stannyl anion can generate an excited triplet state, a diradical species with completely different reactivity and selectivity compared to the ground-state anion. titech.ac.jpacs.org This approach enables reactions such as the defluorostannylation of fluoroarenes and the linear-selective hydrostannylation of terminal alkynes without the need for a catalyst. acs.org These advancements continue to expand the synthetic utility of stannyl anions, solidifying their position as indispensable tools in organic chemistry.

Properties

CAS No. |

85938-52-9 |

|---|---|

Molecular Formula |

C12H28NaOSn |

Molecular Weight |

330.05 g/mol |

InChI |

InChI=1S/3C4H9.Na.H2O.Sn/c3*1-3-4-2;;;/h3*1,3-4H2,2H3;;1H2;/q;;;+1;;/p-1 |

InChI Key |

RUYXNCNSWSVQNW-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[Sn](CCCC)CCCC.[OH-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Triorganostannyl Anions, with Specific Focus on Sodium Tributylstannolate

Reductive Routes for the Generation of Tributylstannyl Anions

Reductive methods are a cornerstone in the synthesis of tributylstannyl anions, typically involving the use of potent reducing agents to generate the desired stannyl (B1234572) anion from a suitable organotin precursor.

Alkali Metal Reduction of Distannanes (e.g., Hexabutyldistannane)

The reductive cleavage of the tin-tin bond in distannanes, such as hexabutyldistannane (B1337062), using alkali metals is a well-established method for the preparation of triorganostannyl anions. The reaction is typically carried out in a suitable solvent, such as liquid ammonia (B1221849), which facilitates the dissolution of the alkali metal and stabilizes the resulting anionic species. The use of sodium metal in liquid ammonia provides a convenient route to sodium tributylstannolate. nih.govnih.gov

(C₄H₉)₃Sn-Sn(C₄H₉)₃ + 2 Na → 2 (C₄H₉)₃SnNa

This method is effective due to the relatively weak nature of the Sn-Sn bond, which is susceptible to cleavage by strong reducing agents. While specific yield data can vary depending on the reaction conditions, this method is known to produce the desired stannyl anion in synthetically useful quantities.

Table 1: Alkali Metal Reduction of Hexabutyldistannane

| Precursor | Reducing Agent | Solvent | General Conditions | Product |

|---|

Direct Reduction of Organotin Halides

A direct and atom-economical approach to this compound involves the reduction of organotin halides, most commonly tributyltin chloride, with an alkali metal. This reaction is typically performed using sodium metal in an inert solvent. Industrial processes have been developed that utilize a sodium-tin alloy to react with butyl chloride at elevated temperatures and pressures to produce a mixture of tributyltin chloride and tetrabutyltin, which can be further processed.

A laboratory-scale synthesis would involve the reaction of pre-formed tributyltin chloride with a dispersion of sodium metal in an inert solvent like tetrahydrofuran (B95107) (THF) or ligroin. google.com The reaction proceeds via a Wurtz-type coupling mechanism, where the organotin halide is reduced at the metal surface. rjpbcs.com

(C₄H₉)₃SnCl + 2 Na → (C₄H₉)₃SnNa + NaCl

Careful control of the reaction temperature is crucial to prevent side reactions, such as the formation of hexabutyldistannane. google.com

Table 2: Direct Reduction of Tributyltin Chloride

| Precursor | Reducing Agent | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|

| Tributyltin Chloride | Sodium Metal | Ligroin | < 30 | This compound |

Reduction of Organotin Hydrides with Strong Bases

Organotin hydrides, such as tributyltin hydride, possess a weakly acidic proton on the tin atom. organic-chemistry.org This acidity allows for their deprotonation by strong bases to generate the corresponding stannyl anion. While tributyltin hydride is more commonly known as a radical reducing agent, its reaction with a sufficiently strong base can lead to the formation of this compound. organic-chemistry.org

Strong bases such as sodium amide (NaNH₂) or sodium hydride (NaH) are capable of effecting this transformation. youtube.com The reaction is typically carried out in an aprotic solvent like liquid ammonia for sodium amide or tetrahydrofuran (THF) for sodium hydride.

(C₄H₉)₃SnH + NaNH₂ → (C₄H₉)₃SnNa + NH₃ (C₄H₉)₃SnH + NaH → (C₄H₉)₃SnNa + H₂

The choice of base and solvent system is critical to ensure complete deprotonation and to avoid unwanted side reactions.

Table 3: Reduction of Tributyltin Hydride with Strong Bases

| Precursor | Base | Solvent | General Conditions | Product |

|---|---|---|---|---|

| Tributyltin Hydride | Sodium Amide | Liquid Ammonia | Low temperature | This compound |

Utilization of Naphthalene (B1677914) Radical Anions in Stannyl Anion Formation

Sodium naphthalenide, a potent single-electron transfer agent, can be employed for the reductive generation of tributylstannyl anions from organotin precursors. Sodium naphthalenide is prepared by the reaction of sodium metal with naphthalene in an ethereal solvent such as tetrahydrofuran (THF). researchgate.net This results in the formation of a deep green solution of the naphthalene radical anion.

This highly reactive species can then reduce organotin halides, such as tributyltin chloride, to the corresponding stannyl anion. The driving force for this reaction is the favorable electron transfer from the naphthalene radical anion to the organotin halide.

(C₁₀H₈)⁻Na⁺ + (C₄H₉)₃SnCl → (C₄H₉)₃SnNa + C₁₀H₈ + Cl⁻

This method offers the advantage of occurring under homogeneous and relatively mild conditions compared to reactions involving metallic sodium dispersions.

Table 4: Stannyl Anion Formation Using Sodium Naphthalenide

| Precursor | Reducing Agent | Solvent | General Conditions | Product |

|---|

Transmetalation Strategies for this compound Synthesis

Transmetalation reactions provide an alternative pathway to this compound, involving the exchange of a metal from a pre-formed organotin-metal species with sodium.

Pathways Involving Organolithium and Organomagnesium Precursors

A common and versatile method for generating tributylstannyl anions involves the use of organolithium precursors. Tributylstannyl lithium can be readily prepared by various methods, including the reaction of tributyltin chloride with lithium metal or the cleavage of hexabutyldistannane with an organolithium reagent.

Once formed, the tributylstannyl lithium can undergo a transmetalation reaction with a suitable sodium salt to yield this compound. A particularly effective method involves the reaction of an organolithium compound with a sodium alkoxide, such as sodium tert-butoxide. wikipedia.org This reaction is driven by the formation of the more stable lithium alkoxide.

(C₄H₉)₃SnLi + NaO-t-Bu → (C₄H₉)₃SnNa + LiO-t-Bu

This strategy allows for the generation of this compound under relatively mild conditions and with high efficiency, avoiding the use of metallic sodium. While less common, similar transmetalation strategies could potentially be employed starting from organomagnesium precursors (tributylstannyl Grignard reagents).

Table 5: Transmetalation for this compound Synthesis

| Precursor | Reagent | Solvent | General Conditions | Product |

|---|

Optimization of Reaction Conditions and Reagent Preparation Protocols for this compound

The successful synthesis of this compound hinges on the meticulous control of reaction parameters and the quality of the starting materials. Key considerations include the choice of solvent, reaction temperature, stoichiometry of reactants, and the method of reagent preparation.

One of the primary routes to this compound involves the cleavage of the Sn-O-Sn bond in bis(tributyltin) oxide. This can be achieved by reacting bis(tributyltin) oxide with a strong sodium base. The selection of the base and the reaction solvent is crucial for driving the equilibrium towards the formation of the stannolate.

Another viable pathway involves the deprotonation of tributyltin hydroxide, which can be formed in situ from the hydrolysis of tributyltin chloride. The choice of a suitable non-aqueous solvent is important to prevent the reformation of the oxide and to facilitate the reaction with the sodium base.

Furthermore, the reaction of tributyltin hydride with a strong sodium base, such as sodium amide or sodium hydride, presents another synthetic option. This reaction relies on the acidic nature of the tin-bound hydrogen. Anhydrous conditions are essential to prevent the decomposition of the hydride and the base.

The preparation of the sodium reagent itself is a critical step. For instance, the use of finely dispersed sodium metal in an inert solvent can enhance reactivity. The quality and purity of the tributyltin starting materials are also of utmost importance, as impurities can lead to side reactions and lower yields.

Detailed research findings have highlighted the importance of optimizing these conditions to maximize the yield and purity of this compound. The following tables summarize key findings from various synthetic approaches.

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Tributyltin Chloride | Aqueous Sodium Hydroxide (15-20%) | Water | 75-85 | 1 | High |

This reaction provides the precursor, bis(tributyltin) oxide, which is essential for one of the main synthetic routes to this compound. google.com

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| Tributyltin Chloride | Sodium Borohydride | - | - | - | - |

Tributyltin hydride serves as another key starting material for the synthesis of this compound. youtube.com

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Tributyltin Chloride (5 mmol) | Sodium Azide (12 mmol) | DMF (20 mL) | 70 | 12 | - |

| Tributyltin Chloride | Sodium Azide (63.0 mmol) | Water (13 mL) / Dichloromethane (38 mL) | 8 | 2 | 91.8 |

While not a direct synthesis of this compound, this reaction demonstrates the feasibility of reacting tributyltin chloride with a sodium salt to form a new organotin compound. guidechem.comchemicalbook.com

Mechanistic Investigations into the Reactivity of Sodium Tributylstannolate

Elucidation of the Nature of the Tin-Alkali Metal Bond in Sodium Tributylstannolate (e.g., Ionic Character)

The nature of the bond between the tin atom and the alkali metal cation in compounds like this compound is a critical determinant of the reagent's reactivity. This bond can be conceptualized as existing on a spectrum between purely covalent and purely ionic. The degree of ionic character in the Sn-M (M = alkali metal) bond directly influences the nucleophilicity of the tributylstannyl anion.

Organometallic reagents that feature heavy alkali metals as counter-cations tend to exhibit a greater ionic character, a trend that aligns with Fajans' rules. rsc.org The electronegativity difference between tin (Pauling scale: 1.96) and sodium (Pauling scale: 0.93) is substantial, suggesting a highly polar covalent bond with significant ionic character. This polarization results in a partial negative charge on the tin atom, making the tributylstannyl moiety a potent nucleophile.

Computational studies on analogous methylstannyl alkali metal compounds provide quantitative insight into this bonding. Natural Bond Orbital (NBO) analysis of stannyllithium (Me₃Sn-Li) shows an electron distribution of approximately 91% on the tin atom and 9% on the lithium atom, indicating a degree of covalent character. rsc.org In contrast, for stannylpotassium (Me₃Sn-K), the electron density is almost fully polarized toward the tin atom, signifying a much more ionic bond. rsc.org Given that sodium's electronegativity lies between that of lithium and potassium, the Sn-Na bond in this compound is expected to be more ionic than the Sn-Li bond but less so than the Sn-K bond. This increased ionic character compared to its lithium counterpart is anticipated to enhance the nucleophilicity of the tributylstannyl anion. rsc.org

| Alkali Metal (M) | Electronegativity (Pauling Scale) | Electronegativity Difference (Sn-M) | Predicted Ionic Character of Sn-M Bond |

|---|---|---|---|

| Lithium (Li) | 0.98 | 0.98 | Partially Covalent/Ionic |

| Sodium (Na) | 0.93 | 1.03 | Predominantly Ionic |

| Potassium (K) | 0.82 | 1.14 | Highly Ionic |

Analysis of the Nucleophilic Reactivity Profile of the Tributylstannyl Anion

The tributylstannyl anion, generated from this compound, is a powerful nucleophile capable of participating in a wide range of substitution and addition reactions. Its reactivity is harnessed in the formation of new carbon-tin and heteroatom-tin bonds, which are valuable intermediates in organic synthesis. Kinetic investigations have been employed to quantify the nucleophilicity of organostannanes, providing a framework for understanding and predicting their reactivity with various electrophiles. researchgate.net

The high reactivity of the tributylstannyl anion is attributed to the concentration of negative charge on the relatively large and polarizable tin atom. This "soft" nucleophilic character makes it particularly effective in reactions with soft electrophiles, such as alkyl halides.

The nucleophilic reactivity of the tributylstannyl anion is not an intrinsic property but is significantly modulated by its environment, specifically the nature of the counter-ion and the polarity of the solvent.

Counter-Ion Effects: The identity of the alkali metal counter-ion (Li⁺, Na⁺, K⁺) plays a crucial role in the reactivity of the stannyl (B1234572) anion. A more ionic Sn-M bond leads to a "freer" and more reactive stannyl anion. Consequently, the nucleophilicity is expected to increase in the order: Bu₃Sn-Li < Bu₃Sn-Na < Bu₃Sn-K. rsc.org This trend has been observed in comparative studies, where stannylpotassium reagents exhibit superior reactivity compared to their stannyllithium counterparts, a difference attributed to the heightened ionic character of the Sn-K bond. rsc.orgrsc.org The presence of certain metal cations can also inhibit anion binding in some systems due to salt ion-pairing, with the effect increasing in the order Cs⁺ < K⁺ < Na⁺. nd.edu

Solvent Polarity Effects: The choice of solvent can dramatically influence the rate and outcome of reactions involving this compound. Polar aprotic solvents, such as tetrahydrofuran (B95107) (THF) and dimethyl sulfoxide (B87167) (DMSO), are generally preferred. These solvents can solvate the sodium cation, leading to a more dissociated and therefore more nucleophilic tributylstannyl anion. In contrast, non-polar solvents would favor a more tightly associated ion pair, reducing the anion's nucleophilicity.

Protic solvents, like alcohols, can solvate the anion through hydrogen bonding, which stabilizes the nucleophile and reduces its reactivity. This effect is particularly pronounced for smaller, more charge-dense anions. While the tributylstannyl anion is large and relatively soft, strong solvation can still diminish its nucleophilic power. The table below illustrates the general effect of solvent type on the reactivity of anionic nucleophiles.

| Solvent Type | Example Solvents | Effect on Anionic Nucleophilicity | Reason |

|---|---|---|---|

| Polar Aprotic | THF, DMSO, DMF | Enhances | Solvates the cation, leaving a "naked" and more reactive anion. |

| Polar Protic | Water, Ethanol, Methanol | Decreases | Solvates and stabilizes the anion through hydrogen bonding. |

| Non-Polar | Hexane, Toluene | Decreases | Promotes tight ion-pairing, reducing the availability of the free anion. |

Electron Transfer Mechanisms in Chemical Transformations Mediated by this compound

Beyond traditional two-electron nucleophilic pathways, reactions involving this compound can also proceed through single electron transfer (SET) mechanisms. In such cases, the stannyl anion acts as a one-electron reducing agent, transferring an electron to the electrophilic substrate. This process generates a radical anion from the substrate and a tributyltin radical.

The occurrence of a SET mechanism is often invoked to explain the formation of products that are not readily accounted for by a direct nucleophilic substitution (Sₙ2) pathway. Evidence for SET in reactions of the tributylstannyl anion has been obtained through kinetic studies and product analysis. researchgate.net For instance, in the reaction of tributylstannyl anion with alkyl chlorides, the formation of hexabutyldistannane (B1337062) (Bu₃SnSnBu₃) is a key indicator of the generation of the tributylstannyl radical (Bu₃Sn•), which subsequently dimerizes. researchgate.net

The propensity for a reaction to proceed via a SET pathway is dependent on the reduction potential of the electrophile and the oxidation potential of the nucleophile. Substrates with low-lying unoccupied molecular orbitals are more susceptible to accepting an electron from the tributylstannyl anion. Metals with high activity, such as sodium, can facilitate the donation of their valence electrons to organic compounds, leading to the formation of radicals. libretexts.org

Following the initial single electron transfer, a radical-anion pair is formed within a solvent cage. The subsequent fate of this geminate radical pair determines the final product distribution and is a complex interplay of several competing processes.

Escape from the Solvent Cage: The radical and radical anion can diffuse apart to become free radicals in solution. The free tributyltin radical can then dimerize to form hexabutyldistannane or participate in other radical chain propagation steps. libretexts.orglibretexts.org The substrate radical anion can undergo fragmentation or other transformations.

In-Cage Recombination: The radical pair can recombine within the solvent cage to form an anionic species that can then collapse to the final substitution product.

Halogen Atom Abstraction: In reactions with alkyl halides, the tributyltin radical is a key intermediate in well-established radical chain reactions. libretexts.org It can abstract a halogen atom from the alkyl halide to generate an alkyl radical and tributyltin halide. libretexts.orgpharmacy180.com This alkyl radical can then abstract a hydrogen atom from a hydrogen donor (like tributyltin hydride, if present) or undergo other radical transformations. libretexts.org

Differentiation of Concerted Versus Stepwise Reaction Pathways

A fundamental question in the mechanism of reactions involving this compound is whether the bond-forming and bond-breaking processes occur in a single, continuous step (a concerted mechanism) or through one or more intermediates (a stepwise mechanism).

In the context of nucleophilic substitution, a concerted pathway is exemplified by the classic Sₙ2 mechanism, which proceeds through a single transition state. Conversely, a stepwise mechanism involves the formation of a distinct intermediate. For nucleophilic aromatic substitution (SₙAr), this intermediate is known as a Meisenheimer complex. researchgate.net While many SₙAr reactions were traditionally thought to be stepwise, there is growing evidence that many, particularly those with good leaving groups and less electron-poor aromatic rings, are in fact concerted. stackexchange.com

For reactions of the tributylstannyl anion, the distinction is crucial. A concerted Sₙ2-type reaction would involve the simultaneous attack of the stannyl anion and departure of the leaving group. This is often the case for reactions at sp³-hybridized carbon centers with good leaving groups.

A stepwise mechanism, particularly in cases involving electron transfer, would proceed as described in the section above, with the formation of radical and radical anion intermediates. The reaction of the tributylstannyl anion with butyl chlorides, which shows evidence of radical formation, is an example of a stepwise process. researchgate.net

Stereochemical Outcomes and Control in Reactions Involving Tributylstannyl Anions

The stereochemical outcome of reactions involving tributylstannyl anions, generated from reagents like this compound, is a critical aspect of their synthetic utility. The addition of these anions to prochiral substrates, such as aldehydes, ketones, and enones, can lead to the formation of new stereocenters. The observed stereoselectivity is governed by a combination of steric and electronic factors, which can often be rationalized using established stereochemical models.

The facial selectivity of the nucleophilic attack of the tributylstannyl anion on a carbonyl group is primarily dictated by the steric environment of the substrate. Two predominant models, the Felkin-Anh model and the Cram's chelation model, are often invoked to predict the stereochemical course of such reactions.

The Felkin-Anh model is generally applied in the absence of a chelating group on the α-carbon of the carbonyl compound. This model posits that the largest substituent on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions with the incoming nucleophile. The tributylstannyl anion then attacks the carbonyl carbon from the least hindered face, which is typically opposite to the largest group.

In contrast, Cram's chelation model is applicable when the α-substituent is a heteroatom (e.g., oxygen or nitrogen) that can chelate with the metal counter-ion of the nucleophile. In the case of this compound, the sodium ion can form a five- or six-membered chelate ring involving the carbonyl oxygen and the α-heteroatom. This chelation locks the conformation of the substrate, and the tributylstannyl anion preferentially attacks from the less hindered face of this rigid cyclic intermediate. The choice of protecting group on the heteroatom can significantly influence whether a reaction proceeds via a chelation-controlled or a Felkin-Anh pathway. Bulky protecting groups that hinder chelation favor the Felkin-Anh model.

The diastereoselectivity of the conjugate addition of tributylstannyl anions to α,β-unsaturated carbonyl compounds is also a subject of mechanistic investigation. The stereochemical outcome of these 1,4-addition reactions is influenced by the geometry of the enone and the nature of any existing stereocenters in the molecule. The approach of the tributylstannyl anion to the β-carbon is governed by steric hindrance, and the subsequent protonation of the resulting enolate can also be stereoselective, leading to the formation of diastereomeric products.

While these models provide a predictive framework, the actual stereochemical outcome can be influenced by various factors, including the specific substrate, reaction temperature, solvent, and the presence of additives. Detailed experimental studies are often required to ascertain the precise stereoselectivity of a given reaction involving tributylstannyl anions.

The following table summarizes the expected major diastereomer based on the controlling stereochemical model for the addition of a nucleophile to a chiral aldehyde.

| Stereochemical Model | Key Substrate Feature | Predicted Major Diastereomer |

| Felkin-Anh | Non-chelating, sterically demanding group at the α-position. | anti |

| Cram's Chelation | Chelating group (e.g., -OR, -NR2) at the α-position. | syn |

It is important to note that while these models are powerful predictive tools, the degree of diastereoselectivity can vary widely, and in some cases, unexpected stereochemical outcomes may be observed.

Synthetic Transformations Mediated by Sodium Tributylstannolate in Organic Chemistry

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and sodium tributylstannolate offers several pathways to achieve this critical transformation.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds, and this compound functions as a key precursor to the active organotin nucleophile in several of these processes. libretexts.org The fundamental catalytic cycle generally involves oxidative addition of an organic electrophile to a Pd(0) catalyst, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.govnih.gov

The Stille reaction traditionally involves the coupling of an organostannane (R-SnBu₃) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org The use of this compound represents an important extension of this methodology. Instead of a neutral tetraorganostannane, the pre-formed tributylstannyl anion acts as the nucleophilic partner. This approach can enhance reactivity, particularly in the crucial transmetalation step. nih.gov

The stannyl (B1234572) anion, being more nucleophilic than its neutral counterpart, can facilitate the transfer of the tributylstannyl group to the palladium center. More significantly, it is a precursor for the synthesis of various organostannanes which are then used in traditional Stille couplings. For instance, o-(tributylstannyl)aniline, a robust reagent for Stille reactions, can be prepared and subsequently coupled with various aryl and alkenyl halides under palladium catalysis. nih.gov This demonstrates a two-step sequence where the stannyl anion is first used to prepare a stable organostannane, which then participates in the C-C bond-forming cross-coupling. nih.gov

While organotin compounds are hallmarks of the Stille reaction, the high reactivity of reagents derived from this compound can be harnessed to engage in reaction pathways analogous to other named couplings, such as the Suzuki-Miyaura reaction. This is achieved through the in situ generation of highly reactive organosodium intermediates. springernature.com Organosodium compounds, though historically underutilized due to their high reactivity, have recently been shown to be effective in cross-coupling reactions. springernature.comnih.gov

The strategy involves a halogen-sodium exchange. A highly reactive organosodium reagent, which could be conceptually generated from a precursor like this compound, can react with an aryl halide (Ar-X) to produce an arylsodium species (Ar-Na). nih.gov This newly formed arylsodium compound is a potent nucleophile. For participation in a Suzuki-Miyaura type reaction, this intermediate is typically transmetalated with a boron compound to form an organoboron reagent in situ, which then proceeds through the established Pd-catalyzed cycle. springernature.comresearchgate.net This approach circumvents the need to isolate the often-unstable organosodium intermediate, expanding the utility of alkali-metal reagents in mainstream cross-coupling chemistry. springernature.comresearchgate.net

This compound is instrumental in the synthesis of organostannane reagents that participate in a broad spectrum of palladium-catalyzed C-C bond formations beyond canonical Stille couplings. These reagents couple efficiently with a variety of organic electrophiles, including aryl halides and alkynes. wikipedia.orgnih.gov For example, aryl bromides and electron-deficient aryl chlorides are effective electrophiles for coupling with organostannanes. organic-chemistry.org The reaction conditions can be tuned, for instance by using specific imidazolium (B1220033) salts as ligands and TBAF as an activator, to promote the formation of hypervalent stannate species that accelerate the transmetalation step. organic-chemistry.org Alkynylstannanes are also highly reactive coupling partners. wikipedia.org

The versatility of this chemistry is highlighted by its application in complex molecule synthesis, where its functional group tolerance is a significant advantage. organic-chemistry.org

| Electrophile | Stannyl Reagent | Catalyst/Ligand | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bromodihydropyrrole derivative | o-(tributylstannyl)aniline | Pd₂(dba)₃·CHCl₃ / AsPh₃ | 2-(aminophenyl)-dihydropyrrole | 62 | nih.gov |

| Iodobenzene | o-(tributylstannyl)aniline | Pd₂(dba)₃·CHCl₃ / AsPh₃ | 2-aminobiphenyl | 95 | nih.gov |

| 4-Bromoanisole | Phenyltrimethylstannane | Pd(OAc)₂ / IPr·HCl | 4-Methoxybiphenyl | 98 | organic-chemistry.org |

| 4-Chlorobenzonitrile | Vinyltributylstannane | Pd(OAc)₂ / IPr·HCl | 4-Vinylbenzonitrile | 98 | organic-chemistry.org |

The tributylstannyl anion generated from this compound is a potent nucleophile capable of adding to polarized unsaturated systems like carbonyls and alkynes. dtic.mil This reactivity is classified as a nucleophilic addition, a fundamental reaction of carbonyl compounds. masterorganicchemistry.comlibretexts.org

In reactions with aldehydes and ketones, the stannyl anion can perform a 1,2-addition directly to the electrophilic carbonyl carbon. masterorganicchemistry.com This process transforms the sp²-hybridized carbonyl carbon into an sp³-hybridized center, forming a tetrahedral alkoxide intermediate which, upon protonation, yields a stannyl-functionalized alcohol. libretexts.org

For α,β-unsaturated carbonyl compounds, the tributylstannyl anion can undergo a nucleophilic conjugate addition, also known as a 1,4-addition or Michael addition. wikipedia.orgmasterorganicchemistry.com In this pathway, the nucleophile attacks the β-carbon of the conjugated system. wikipedia.orglibretexts.org This is often favored by "soft" nucleophiles, a category that includes organostannyl anions. The resulting intermediate is an enolate, which is then protonated (typically at the α-carbon after tautomerization) to give the saturated carbonyl compound bearing a tributylstannyl group at the β-position. wikipedia.orgmasterorganicchemistry.com

This compound is an effective reagent for the synthesis of unsymmetrical tetraalkyltin compounds through nucleophilic substitution. dtic.mil The tributylstannyl anion reacts readily with primary alkyl halides, such as alkyl bromides, in what is predominantly an Sₙ2 displacement mechanism. dtic.mil This reaction provides a direct and efficient method for creating a new carbon-tin bond.

The reaction involves the attack of the stannyl anion on the electrophilic carbon of the alkyl halide, displacing the halide leaving group. This methodology is a cornerstone in organotin chemistry for building more complex stannanes from simpler precursors. wikipedia.orgrjpbcs.com While the reaction with primary halides proceeds cleanly via an Sₙ2 pathway, reactions with certain secondary bromides may involve single-electron transfer (SET) pathways, suggesting the potential for free radical intermediates in more sterically hindered systems. dtic.mil

| Stannyl Anion Source | Alkyl Halide Electrophile | Solvent | Product | Mechanism | Reference |

|---|---|---|---|---|---|

| Bu₃SnLi | n-Butyl bromide | THF | Tetra-n-butyltin | Sₙ2 | dtic.mil |

| Bu₃SnLi | Isobutyl bromide | THF | Tributyl(isobutyl)tin | Sₙ2 | dtic.mil |

| Bu₃SnK | n-Butyl bromide | THF | Tetra-n-butyltin | Sₙ2 | dtic.mil |

| Bu₃SnLi | Cyclopropylcarbinyl bromide | THF | Tributyl(cyclopropylcarbinyl)tin | Sₙ2 / SET | dtic.mil |

Transition Metal-Catalyzed Cross-Coupling Reactions

Reductive Transformations Employing this compound

The tributylstannyl anion, generated from this compound, is a powerful reducing agent capable of participating in several types of reductive transformations.

Reductive stannylation involves the addition of a tributylstannyl group to an organic molecule with a concomitant reduction of a functional group. While direct reductive stannylation of various substrates with this compound is a plausible transformation, specific examples in the literature are often intertwined with the reactivity of other tributyltin precursors like tributyltin hydride under radical conditions or tributylstannyllithium. However, the underlying principle involves the nucleophilic attack of the tributylstannyl anion.

One notable application is the reductive stannylation of α,β-unsaturated ketones. The tributylstannyl anion can add to the β-position of the enone system in a conjugate addition fashion. The resulting enolate can then be protonated to afford the β-tributylstannyl ketone. This transformation effectively achieves a reduction of the carbon-carbon double bond with the incorporation of a stannyl group.

| Substrate Type | Product | Reagent System |

| α,β-Unsaturated Ketones | β-Tributylstannyl Ketones | This compound |

| Alkynes | (E)-Vinylstannanes | Tributyltin Hydride (Radical) / Tributylstannyllithium |

| Organic Halides | Alkyl/Aryl Stannanes | This compound |

This table presents substrates that undergo reductive stannylation, including those where related tributyltin reagents are more commonly cited.

The tributylstannyl anion can also act as a general reducing agent, transferring a hydride equivalent or an electron to a substrate, leading to its reduction without the incorporation of the stannyl group into the final product. A key example of this is the reduction of organic halides.

The reaction of tributylstannyl anion with alkyl halides, such as butyl chlorides, has been investigated. The mechanism is believed to proceed via an electron transfer process from the stannyl anion to the alkyl halide. This single electron transfer (SET) results in the formation of an alkyl radical and a tributyltin radical, along with the halide anion. The alkyl radical can then abstract a hydrogen atom from the solvent or another hydrogen source to yield the corresponding alkane.

Table of Reducible Functional Groups by Stannyl Anions

| Functional Group | Reduced Product |

| Alkyl Halides | Alkanes |

| Aryl Halides | Arenes |

This table highlights the general reductive capabilities of stannyl anions, primarily focusing on the dehalogenation of organic halides.

Synthesis of Organometallic Compounds and Heteroatom-Containing Species

This compound is a valuable precursor for the synthesis of more complex organometallic and heteroatom-containing compounds through its reaction with suitable electrophiles.

The nucleophilic nature of the tributylstannyl anion allows for the formation of tin-tin bonds, leading to distannanes. The reaction of this compound with a tributyltin halide, such as tributyltin chloride, results in a nucleophilic substitution at the tin center of the halide, displacing the chloride and forming hexabutyldistannane (B1337062).

Furthermore, a wide array of other organotin derivatives can be synthesized by reacting this compound with various organic electrophiles. For instance, reaction with alkyl halides yields tetraorganotin compounds, while reaction with acyl chlorides can produce acylstannanes.

Examples of Organotin Derivatives from this compound

| Electrophile | Product |

| Tributyltin Chloride | Hexabutyldistannane |

| Alkyl Halide (R-X) | Tributyl(alkyl)stannane (R-SnBu₃) |

| Acyl Chloride (RCOCl) | Acyltributylstannane (RCO-SnBu₃) |

The synthetic utility of this compound extends to the formation of bonds between tin and other main group elements. The reaction with phosphorus electrophiles, such as chlorophosphines, provides a route to compounds containing a tin-phosphorus bond. For example, the reaction of this compound with chlorodiphenylphosphine (B86185) would be expected to yield tributyl(diphenylphosphino)stannane through a nucleophilic displacement of the chloride from the phosphorus atom.

Transmetalation reactions involving the transfer of the tributylstannyl group from sodium to a transition metal are a key method for the preparation of novel organometallic complexes. While specific examples with indium and gold starting directly from this compound are not extensively documented, the principle of transmetalation from other tributylstannyl reagents is well-established and provides a model for this reactivity.

In a hypothetical reaction, this compound would react with a transition metal halide, such as indium(III) chloride or a gold(I) complex like (triphenylphosphine)gold(I) chloride. The tributylstannyl anion would act as the nucleophile, displacing the halide from the transition metal center to form a new tin-metal bond. This process would result in the formation of a tributylstannyl-indium or tributylstannyl-gold species. The feasibility and outcome of such reactions would depend on the relative electronegativities of the metals and the stability of the resulting organometallic products.

The requested article on "Synthetic Transformations Mediated by Sodium Tributylstolonate in Organic Chemistry," focusing specifically on sections 4.4.1 and 4.4.2, cannot be generated at this time. Extensive and targeted searches for "this compound" in the context of stereoselective synthesis methodologies and its utility in the preparation of advanced synthetic intermediates have yielded no specific research findings or detailed applications.

The available information on this particular chemical compound within the specified synthetic transformations is insufficient to construct a thorough, informative, and scientifically accurate article that adheres to the provided outline. Broader searches on related topics did not provide the necessary direct links to the applications of this compound in these areas.

Therefore, due to the lack of specific data and research findings directly related to the use of this compound in the stereoselective synthesis of complex organic scaffolds, heterocyclic systems, and advanced synthetic intermediates, the generation of the requested content is not possible.

Computational Chemistry and Theoretical Modeling of Sodium Tributylstannolate Systems

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of chemical reactions. By calculating the potential energy surface, DFT allows for the identification of reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur.

For sodium tributylstannolate, DFT calculations could be employed to explore its role in various chemical transformations, such as nucleophilic substitution or addition reactions. Theoretical investigations on related organotin compounds, such as organotin carboxylates and enolates, have demonstrated the utility of DFT in elucidating reaction pathways. For instance, in reactions involving organotin enolates, DFT has been used to compare cyclic and acyclic transition states, revealing how coordination at the tin center influences the reaction mechanism.

A hypothetical DFT study on the reaction of this compound with an electrophile, for example, would involve mapping the energetic profile of the reaction. This would allow for the determination of the activation energy, which is a key factor in determining the reaction rate. The geometry of the transition state would also provide valuable insights into the bonding changes that occur during the reaction.

Table 1: Illustrative Energetic Data from a Hypothetical DFT Calculation for a Reaction Involving a Tributyltin Alkoxide

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Products | -5.8 |

This table presents hypothetical data to illustrate the type of information obtained from DFT calculations on reaction energetics. Actual values for this compound would require specific computational studies.

Electronic Structure Analysis (e.g., Natural Bond Orbital (NBO) Analysis)

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex wavefunctions obtained from quantum chemical calculations into a more intuitive, chemical language of bonds, lone pairs, and atomic charges. uni-muenchen.de NBO analysis can provide a detailed picture of the electronic structure of this compound, particularly the nature of the tin-oxygen (Sn-O) bond.

The Sn-O bond in this compound is expected to be highly polar due to the significant difference in electronegativity between tin and oxygen. NBO analysis would quantify this polarity by calculating the natural atomic charges on the tin and oxygen atoms. Furthermore, it would describe the Sn-O bond in terms of its constituent natural hybrid orbitals, revealing the hybridization of the tin and oxygen atoms involved in the bond.

Table 2: Illustrative NBO Analysis Data for a Model Tin Alkoxide

| Atom | Natural Charge (e) |

| Sn | +1.25 |

| O | -0.95 |

| C (attached to Sn) | -0.60 |

This table provides hypothetical NBO charges for a simplified tin alkoxide model to demonstrate the insights gained from this type of analysis. Specific values for this compound would need to be calculated.

Prediction of Reactivity, Selectivity, and Energetic Profiles of Transformations

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical reactions. For this compound, these methods can be used to understand where and how it is likely to react. Global reactivity descriptors, derived from conceptual DFT, such as electronegativity, hardness, and the electrophilicity index, can provide a general assessment of its reactivity.

More specific predictions can be made by examining the local reactivity, often through the use of Fukui functions. These functions indicate the most likely sites for nucleophilic or electrophilic attack. In the case of this compound, the oxygen atom is expected to be the primary nucleophilic center.

Computational modeling can also be used to predict the selectivity of reactions. For example, if a reaction can proceed through multiple pathways leading to different products (regio- or stereoisomers), DFT calculations can be used to determine the activation energies for each pathway. The pathway with the lowest activation energy will be the kinetically favored one, and thus the major product can be predicted. Studies on the reactivity and selectivity of various organotin reagents have successfully utilized these computational approaches to rationalize experimental observations. acs.org

Modeling of Solvent Effects and Ion-Pairing Phenomena on Reactivity

The reactivity of ionic species like this compound is often profoundly influenced by the solvent. Computational models can account for solvent effects in two primary ways: implicitly, by treating the solvent as a continuous dielectric medium, or explicitly, by including a number of solvent molecules in the calculation.

Implicit solvation models are computationally less expensive and can provide a good first approximation of how a solvent's polarity will affect the energetics of a reaction. For a reaction involving this compound, moving to a more polar solvent would be expected to stabilize charged intermediates and transition states, potentially lowering the activation energy.

Table 3: Illustrative Effect of Solvent on a Hypothetical Reaction Barrier of a Tin Alkoxide

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

| Toluene | 2.4 | 18.5 |

| Tetrahydrofuran (B95107) (THF) | 7.6 | 16.2 |

| Acetonitrile | 37.5 | 13.1 |

This table illustrates the general trend of decreasing activation energy with increasing solvent polarity for a reaction involving a charged species. The values are hypothetical and for illustrative purposes only.

Q & A

Q. How can researchers design collaborative studies to improve data robustness for this compound applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.